molecular formula C18H15ClN4O2S B2864577 4-chloro-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 921834-63-1

4-chloro-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No. B2864577
M. Wt: 386.85
InChI Key: JSTHBDNGFNVUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and the class of compounds it belongs to. The compound contains a benzene ring, a thiazole ring, and a pyridine ring, along with an amide group . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

One study focused on substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, which, although not exactly matching the chemical name provided, shares structural similarities, particularly in terms of the pyridinyl and thiazolyl groups. These compounds were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This inhibition is crucial for controlling angiogenesis, which is a fundamental process in tumor growth and metastasis. The study reported that these analogues demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Antimicrobial and Antituberculosis Activity

Another study explored thiazole-aminopiperidine hybrid analogues, which also bear structural resemblance to the compound , for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. Among the compounds studied, one demonstrated significant activity against all tests, highlighting potential applications in developing new antituberculosis agents (Jeankumar et al., 2013).

Synthesis of Novel Pyridopyridazines

Research has also been conducted on the synthesis of novel heterocyclic compounds, such as pyridopyridazines, which are derived from similar core structures. These compounds hold promise for various applications, including drug discovery and development, due to their unique chemical properties (Elnagdi et al., 1988).

Molluscicidal Properties

Another study focused on thiazolo[5,4-d]pyrimidines, which demonstrated molluscicidal properties. These compounds could be used in the control of schistosomiasis by targeting the snail hosts of the schistosome parasite. This research showcases the potential for developing environmentally friendly pest control agents (El-bayouki & Basyouni, 1988).

Anticancer Activity

A study on Co(II) complexes of thiazolyl benzenesulfonamide derivatives, including those with pyridinylmethylene amino groups, highlighted fluorescence properties and anticancer activity. These complexes were synthesized and evaluated for their cytotoxicity against human breast cancer cell lines, demonstrating the potential for developing new anticancer agents (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

4-chloro-N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c19-14-5-3-13(4-6-14)17(25)23-18-22-15(11-26-18)8-16(24)21-10-12-2-1-7-20-9-12/h1-7,9,11H,8,10H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTHBDNGFNVUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

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